molecular formula C7H7NOS B14584815 4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one CAS No. 61336-60-5

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one

Katalognummer: B14584815
CAS-Nummer: 61336-60-5
Molekulargewicht: 153.20 g/mol
InChI-Schlüssel: PJZTUBVPYHXSPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, leading to the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups .

Wissenschaftliche Forschungsanwendungen

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one is unique due to its specific ring fusion and the presence of a carbonyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications .

Eigenschaften

CAS-Nummer

61336-60-5

Molekularformel

C7H7NOS

Molekulargewicht

153.20 g/mol

IUPAC-Name

5,7-dihydro-4H-thieno[3,2-c]pyridin-6-one

InChI

InChI=1S/C7H7NOS/c9-7-3-6-5(4-8-7)1-2-10-6/h1-2H,3-4H2,(H,8,9)

InChI-Schlüssel

PJZTUBVPYHXSPK-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CNC1=O)C=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.